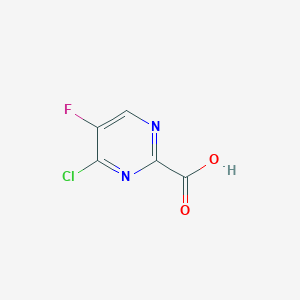
4-Chloro-5-fluoropyrimidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-5-fluoropyrimidine-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C5H2ClFN2O2. This compound is part of the pyrimidine family, which is known for its significant role in various biological processes and pharmaceutical applications. The presence of both chlorine and fluorine atoms in its structure makes it a valuable intermediate in the synthesis of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-fluoropyrimidine-2-carboxylic acid typically involves the halogenation of pyrimidine derivatives. One common method includes the reaction of 4-chloropyrimidine with fluorinating agents under controlled conditions to introduce the fluorine atom at the desired position . The reaction conditions often require the use of solvents like acetonitrile and catalysts such as palladium complexes to facilitate the halogenation process .
Industrial Production Methods: Industrial production of this compound involves large-scale halogenation reactions using automated reactors to ensure consistency and purity. The process is optimized to minimize by-products and maximize yield. Quality control measures, including chromatography and spectroscopy, are employed to ensure the final product meets industry standards .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Chloro-5-fluoropyrimidine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which can be useful in further synthetic applications.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used under reflux conditions.
Major Products Formed: The major products formed from these reactions include various substituted pyrimidines, which can be further utilized in pharmaceutical synthesis and other chemical applications .
Wissenschaftliche Forschungsanwendungen
4-Chloro-5-fluoropyrimidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential use in the development of antiviral and anticancer agents.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Chloro-5-fluoropyrimidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity towards these targets. The compound can inhibit enzyme activity by forming stable complexes with the active sites, thereby blocking substrate access and subsequent biochemical reactions .
Vergleich Mit ähnlichen Verbindungen
2-Chloro-5-fluoropyrimidine: Similar in structure but lacks the carboxylic acid group, making it less versatile in certain synthetic applications.
5-Fluorouracil: A well-known anticancer agent, structurally related but with different functional groups and applications.
2,4-Dichloro-5-fluoropyrimidine:
Uniqueness: 4-Chloro-5-fluoropyrimidine-2-carboxylic acid is unique due to the presence of both chlorine and fluorine atoms along with a carboxylic acid group, providing a versatile platform for further chemical modifications and applications in various fields.
Eigenschaften
Molekularformel |
C5H2ClFN2O2 |
|---|---|
Molekulargewicht |
176.53 g/mol |
IUPAC-Name |
4-chloro-5-fluoropyrimidine-2-carboxylic acid |
InChI |
InChI=1S/C5H2ClFN2O2/c6-3-2(7)1-8-4(9-3)5(10)11/h1H,(H,10,11) |
InChI-Schlüssel |
HFCZPFSWUOQGTB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=NC(=N1)C(=O)O)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















